tert-butyl 2-acetamido-3-oxobutanoate
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Overview
Description
Tert-butyl 2-acetamido-3-oxobutanoate is an organic compound with the molecular formula C10H17NO4. It is a derivative of acetoacetic acid and is commonly used as a reagent in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules, including inhibitors for tumor and HIV-1 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetamido-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the transesterification of β-keto esters, which allows for the selective modification of esters under mild conditions. This method is advantageous as it avoids the need for intermediate carboxylic acids, which can be unstable and poorly soluble in organic solvents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetamido-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 2-acetamido-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of small molecule-peptide conjugates for HIV-1 inhibition.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetamido-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in cancer research, the compound acts as an inhibitor of Bcl-2/Bcl-xL proteins, which are involved in the regulation of apoptosis. By inhibiting these proteins, the compound can induce cell death in tumor cells. Similarly, in HIV-1 research, the compound is used to synthesize small molecule-peptide conjugates that inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetoacetate: A precursor in the synthesis of tert-butyl 2-acetamido-3-oxobutanoate.
Acetoacetic acid tert-butyl ester: Another derivative of acetoacetic acid with similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile reagent in organic synthesis. Its ability to inhibit biological targets such as Bcl-2/Bcl-xL and its role in HIV-1 inhibition further distinguish it from other similar compounds .
Properties
CAS No. |
129024-29-9 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-3-oxobutanoate |
InChI |
InChI=1S/C10H17NO4/c1-6(12)8(11-7(2)13)9(14)15-10(3,4)5/h8H,1-5H3,(H,11,13) |
InChI Key |
XQTDJSTUMRJJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
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